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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a technical overview of 3-(4-Methylphenoxy)azetidine, a heterocyclic

organic compound featuring a strained four-membered azetidine ring linked to a 4-

methylphenoxy group. Azetidine derivatives are of significant interest in medicinal chemistry

due to their unique structural properties, which can impart desirable physicochemical and

pharmacological characteristics to drug candidates. The strained ring system can influence

molecular conformation and metabolic stability, making the azetidine scaffold a valuable

component in the design of novel therapeutics. This guide summarizes the available chemical

information for 3-(4-Methylphenoxy)azetidine and places it within the broader context of

azetidine-containing compounds in drug discovery.

Chemical and Physical Properties
The fundamental chemical and physical properties of 3-(4-Methylphenoxy)azetidine are

summarized in the table below. This information is primarily derived from chemical supplier

databases.
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Property Value Reference

CAS Number 954220-73-6 [1]

Molecular Formula C₁₀H₁₃NO [1]

Molecular Weight 163.22 g/mol

IUPAC Name 3-(4-methylphenoxy)azetidine

Canonical SMILES CC1=CC=C(C=C1)OC2CNC2

InChI Key
IKXZLYWIOATIPO-

UHFFFAOYSA-N

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-(4-Methylphenoxy)azetidine is

not readily available in peer-reviewed scientific literature. However, the synthesis of analogous

3-aryloxyazetidines generally proceeds through established synthetic routes for azetidine

derivatives. A plausible synthetic approach is outlined below, based on general methods for the

formation of 3-substituted azetidines.

General Synthetic Workflow
The synthesis of 3-(4-Methylphenoxy)azetidine would likely involve the nucleophilic

substitution of a suitable leaving group on the azetidine ring with 4-methylphenol. A common

precursor for such a reaction is a protected 3-hydroxyazetidine or a 3-haloazetidine.
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Step 1: Protection

Step 2: Functionalization at C3 Step 3: Nucleophilic Substitution

Step 4: Deprotection

Azetidine

N-Protected Azetidine

Protecting Group (e.g., Boc, Cbz)

N-Protected-3-hydroxyazetidine or
N-Protected-3-haloazetidine

N-Protected-3-(4-methylphenoxy)azetidine

Base (e.g., NaH, K2CO3)

4-Methylphenol

Base (e.g., NaH, K2CO3)

3-(4-Methylphenoxy)azetidine

Acid (e.g., TFA, HCl)

Click to download full resolution via product page

A plausible synthetic workflow for 3-(4-Methylphenoxy)azetidine.

Illustrative Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-3-hydroxyazetidine: This intermediate is commercially available or

can be synthesized from epichlorohydrin and a suitable amine, followed by Boc protection.
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Step 2: Activation of the 3-hydroxyl group: The hydroxyl group of N-Boc-3-hydroxyazetidine can

be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the

corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

Step 3: Nucleophilic substitution with 4-methylphenol: N-Boc-3-(tosyloxy)azetidine is reacted

with 4-methylphenol in the presence of a strong base, such as sodium hydride, in an aprotic

polar solvent like DMF or THF. The reaction mixture is typically heated to facilitate the

substitution.

Step 4: Deprotection of the azetidine nitrogen: The Boc protecting group is removed by

treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or

hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, 3-(4-
Methylphenoxy)azetidine.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry,

temperature, and reaction time, would require optimization.

Biological Activity and Signaling Pathways
There is currently no specific publicly available data on the biological activity or the signaling

pathways associated with 3-(4-Methylphenoxy)azetidine. The broader class of azetidine-

containing molecules has been investigated for a wide range of biological activities, including

but not limited to:

Enzyme Inhibition: The constrained nature of the azetidine ring can allow for precise

interactions with the active sites of enzymes.

Receptor Modulation: Azetidine derivatives have been explored as ligands for various G

protein-coupled receptors (GPCRs) and ion channels.

Transporter Interaction: The polar nature of the azetidine nitrogen can facilitate interactions

with neurotransmitter transporters and other membrane transport proteins.

Given the lack of specific data for 3-(4-Methylphenoxy)azetidine, a logical workflow for its

initial biological characterization is proposed below.
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3-(4-Methylphenoxy)azetidine

High-Throughput Screening
(e.g., Target-based, Phenotypic)

Hit Identification

Target Deconvolution (for phenotypic hits)

Lead Optimization

Preclinical Development
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A proposed workflow for the biological evaluation of 3-(4-Methylphenoxy)azetidine.

Conclusion
3-(4-Methylphenoxy)azetidine is a readily available chemical entity with potential applications

in drug discovery and medicinal chemistry. While specific biological data and detailed synthetic

protocols for this particular compound are not extensively documented in the public domain, its

structural motifs suggest that it could serve as a valuable building block for the synthesis of

more complex molecules with interesting pharmacological profiles. Further research is

warranted to elucidate its biological activities and potential therapeutic applications. The

general synthetic strategies and proposed biological evaluation workflows presented in this

guide provide a framework for initiating such investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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